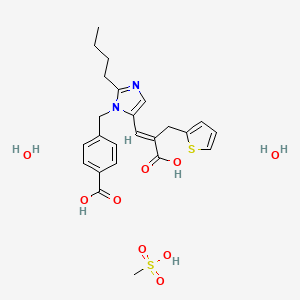

Eprosartan mesylate dihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

197855-71-3 |

|---|---|

Molecular Formula |

C24H32N2O9S2 |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid;dihydrate |

InChI |

InChI=1S/C23H24N2O4S.CH4O3S.2H2O/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4;;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4);2*1H2/b18-12+;;; |

InChI Key |

HIUNDVRJXJGSGV-KMDBKMSFSA-N |

SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O.O.O |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O |

Synonyms |

epro-sartan mesylate dihydrate eprosartan mesylate dihydrate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Eprosartan Mesylate Dihydrate

Novel Synthetic Routes for Eprosartan (B1671555) Base and its Precursors

The synthesis of eprosartan has evolved significantly, with research focusing on improving yield, purity, and cost-effectiveness. Several innovative approaches have been developed for the construction of the eprosartan base and its key imidazole (B134444) intermediates.

Exploration of Regioselective Synthesis Strategies

A key challenge in the synthesis of eprosartan is the regioselective formation of the 1,2,5-trisubstituted imidazole ring. Early synthetic strategies often involved cumbersome protection and deprotection steps to achieve the desired substitution pattern. acs.org

A significant advancement in this area is a novel method for the preparation of 1,2-disubstituted-1H-imidazole-5-carboxaldehydes through the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.orgacs.orgnih.gov This reaction produces the desired 1,2,5-isomer with high selectivity, achieving ratios of 1,2,5- to 1,2,4-imidazolecarboxaldehydes ranging from 85:15 to a completely selective 100:0. acs.orgacs.orgnih.gov This methodology was successfully scaled up to produce multikilogram quantities of a key intermediate for eprosartan synthesis. acs.org

Another approach to achieve regioselectivity involves the protection of the 2-n-butyl-4-formylimidazole intermediate. google.com This strategy utilizes a nitrogen-protecting reagent, such as methyl acrylate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to direct subsequent reactions to the desired nitrogen atom of the imidazole ring. google.com The order of these reaction steps can also be reversed, where the imidazole intermediate is first reacted with (2-thienylmethyl)propanedioic acid mono-ethyl ester, followed by regioselective N-protection. google.com

| Synthetic Strategy | Key Reagents | Key Feature | Reference |

| Reaction of N-monosubstituted amidines | 2-halo-3-alkoxy-2-propenals | High regioselectivity in forming 1,2,5-trisubstituted imidazoles. | acs.orgacs.orgnih.gov |

| Regioselective N-protection | Methyl acrylate, DBU | Protection of the imidazole nitrogen to direct subsequent reactions. | google.com |

Development of High-Yield and Purity Processes

Another commercially viable process focuses on the reaction of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate with ethyl 2-carboxy-3-(2-thienyl)propionate in cyclohexane (B81311). google.com This method is designed to produce the intermediate ethyl (αE)-α-[[2-n-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene-2-thiophene propionate (B1217596) substantially free of the decarboxylated impurity, ethyl 3-(2-thienyl)propionate. google.com Subsequent hydrolysis then yields high-purity eprosartan. google.com

Further process improvements include the use of specific N-protecting groups like C1-C4 alkyl ester derivatives of methacrylic acid or crotonic acid in the presence of an anion exchange resin or DBU. google.com This is followed by a series of reactions and a final hydrolysis step to produce eprosartan, which is then converted to its mesylate salt. google.com

Crystallization and Salt Formation Processes for Eprosartan Mesylate Dihydrate

The final steps of isolating eprosartan as its mesylate dihydrate salt are critical for ensuring the purity, stability, and desired physical properties of the active pharmaceutical ingredient (API).

Impact of Solvent Systems and Reaction Conditions on Crystalline Purity and Yield

The choice of solvent and reaction conditions during salt formation and crystallization significantly influences the final product's characteristics. A common method involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. google.comgoogle.com The eprosartan mesylate can then be isolated through various techniques, including continuous stirring to induce precipitation, concentration to dryness, or by adding an organic ester solvent like ethyl acetate (B1210297) to promote crystallization. google.comgoogle.com

Using ethyl acetate for crystallization has been shown to yield high-purity eprosartan mesylate with low residual solvent content. google.com This process is also scalable and cost-effective for industrial production. The slow precipitation of the mesylate salt in glacial acetic acid helps to avoid the embedding of the free base within the crystal lattice. google.com The reaction temperature for this process can range from 10°C to 110°C. google.com

The use of polymer-directed crystallization has also been explored to control the morphology of eprosartan crystals. researchgate.net For instance, crystallizing eprosartan in the presence of polyethylenimine (PEI) by adjusting the pH can induce the self-assembly of smaller primary crystals into larger, ordered spherical aggregates without altering the polymorphic form. researchgate.net

| Solvent System/Method | Key Advantages | Reference |

| Glacial Acetic Acid / Ethyl Acetate | High purity, low residual solvent, scalable. | google.comgoogle.com |

| Polymer-Directed (PEI) | Control over crystal morphology and aggregation. | researchgate.net |

Polymorphism and Solid-State Chemistry of Eprosartan Mesylate (excluding basic identification)

Polymorphism, the ability of a substance to exist in different crystal forms, is a critical consideration in pharmaceutical development as it can affect a drug's stability and bioavailability. ias.ac.innih.gov Eprosartan mesylate is known to exist in different solid-state forms, including anhydrous and dihydrate forms. researchgate.net

The dihydrate form undergoes dehydration in two distinct steps, losing one mole of water between 25-70°C and the second mole between 70-120°C. researchgate.net Following complete dehydration, recrystallization to an anhydrous phase occurs at approximately 120-140°C. researchgate.net This highlights the importance of controlling temperature and humidity during manufacturing and storage to maintain the desired solid-state form.

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, has also been investigated as a means to modify the physicochemical properties of eprosartan mesylate. researchgate.netresearchgate.net Studies have shown that cocrystals of eprosartan mesylate with coformers like succinic acid, p-aminobenzoic acid, and salicylic (B10762653) acid can exhibit significantly higher solubility compared to the pure drug. researchgate.net

Impurity Profiling and Control in Synthetic Schemes

Controlling impurities in the final API is a critical aspect of pharmaceutical manufacturing. In the synthesis of eprosartan mesylate, several process-related impurities can arise.

One significant issue in earlier synthetic methods using isopropanol (B130326) for salt formation was the generation of impurities such as isopropyl mesylate and eprosartan isopropyl ester. google.com Isopropyl mesylate is a genotoxic impurity, making its control particularly important. google.com The use of non-alcoholic solvents like glacial acetic acid for the salt formation step helps to avoid the formation of these ester impurities. google.comgoogle.com

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of eprosartan mesylate and its impurities. researchgate.netgrafiati.com This analytical method is crucial for monitoring and controlling the levels of impurities in the final product. researchgate.net One identified impurity is alpha-{2-butyl-1-{{4-(methoxycarbonyl)phenyl)methyl}-1H-imidazol-5-yl}methylene}-2-thiophenepropanoic acid ethyl ester. researchgate.net

| Impurity | Origin | Control Strategy | Reference |

| Isopropyl mesylate | Reaction of methanesulfonic acid with isopropanol solvent. | Use of non-alcoholic solvents like glacial acetic acid for salt formation. | google.com |

| Eprosartan isopropyl ester | Esterification of eprosartan with isopropanol solvent. | Use of non-alcoholic solvents like glacial acetic acid for salt formation. | google.com |

| Ethyl 3-(2-thienyl)propionate | Decarboxylation of a reaction intermediate. | Use of cyclohexane as a solvent in the condensation step. | google.com |

| alpha-{2-butyl-1-{{4-(methoxycarbonyl)phenyl)methyl}-1H-imidazol-5-yl}methylene}-2-thiophenepropanoic acid ethyl ester | Process-related impurity. | Monitored and controlled using validated analytical methods like RP-HPLC. | researchgate.net |

Identification and Characterization of Process-Related Impurities

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, as impurities can affect the efficacy and safety of the final drug product. In the synthesis of Eprosartan Mesylate, several process-related impurities have been identified and characterized using advanced analytical techniques. The profiling of these impurities is essential for optimizing the manufacturing process and ensuring the purity of the bulk drug. researchgate.net

Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for detecting and elucidating the structures of these impurities. researchgate.netnih.gov High-performance liquid chromatography (HPLC), especially reverse-phase HPLC (RP-HPLC), is widely employed for the separation and quantification of eprosartan and its related substances. grafiati.comnih.govinnovareacademics.in The development of robust, systematic, and rapid LC-MS methods allows for the simultaneous determination of eprosartan mesylate and its known impurities in a single run. nih.gov

Several process-related impurities have been documented. These can arise from starting materials, intermediates, or side reactions during the synthesis. One notable example is a novel dimer impurity, which was identified and characterized using electrospray ionization multi-stage mass spectrometry (ESI/MSn) and comprehensive 1D and 2D NMR experiments. nih.gov The structure of this impurity was elucidated as 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid. nih.gov Its fragmentation pattern in mass spectrometry showed characteristic ions indicating a structure containing two eprosartan units. nih.gov

Other identified impurities include those resulting from esterification reactions, degradation, or residual starting materials. The geometric (Z)-isomer of eprosartan can also be formed under certain conditions, such as photo-alkaline stress. scispace.com

The table below summarizes some of the known process-related impurities of Eprosartan.

Table 1: Identified Process-Related Impurities of Eprosartan Mesylate

| Impurity Name | Chemical Name | Characterization Techniques |

|---|---|---|

| Eprosartan Dimer Impurity | 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid | HPLC, ESI/MSn, 1D & 2D NMR nih.gov |

| (Z)-Eprosartan | (Z)-3-(2-Butyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)acrylic acid | RP-HPLC, LC-MS, LC-NMR scispace.compharmaffiliates.com |

| Eprosartan Isopropyl Ester | Isopropyl (E)-3-(2-butyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)acrylate | HPLC google.com |

| Impurity A | alpha {2-butyl-1{{4-(methoxy carbonyl) phenyl) methyl}-1H-imidazol-5-yl} methylene}-2-thiophene propanoic acid ethyl ester | RP-HPLC innovareacademics.in |

| Eprosartan Impurity 3 | (E)-4-((2-butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid compound with methanesulfonic acid (1:1) | HPLC, MS o2hdiscovery.co |

Strategies for Impurity Reduction and Mitigation during Synthesis

The primary goal of process optimization in pharmaceutical manufacturing is to develop a scalable, cost-effective, and robust process that consistently produces a high-purity API. A key strategy in the synthesis of Eprosartan Mesylate involves mitigating the formation of process-related impurities, particularly those that are difficult to remove. google.com

A significant advancement in the synthesis of Eprosartan Mesylate has been the modification of the final salification step. Early synthetic routes described in patent literature utilized isopropanol as the solvent for the reaction between eprosartan and methanesulfonic acid. google.com However, this method was found to generate two problematic impurities: Eprosartan Isopropyl Ester and Isopropyl Mesylate. google.com The latter is a potentially genotoxic impurity, making its presence in the final product a significant safety concern that is strictly regulated by health authorities. google.com

To overcome this issue, an improved process was developed that avoids the use of alcohol-based solvents. The most effective and industrially viable alternative involves using glacial acetic acid as the solvent for the salification process. google.comgoogle.com

Key aspects of the improved salification process include:

Solvent Choice: Replacing isopropanol with glacial acetic acid eliminates the source of esterification, thereby preventing the formation of eprosartan isopropyl ester and isopropyl mesylate. google.com

Process Parameters: The reaction is typically performed by suspending or dissolving eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. google.com The temperature is controlled, often within a range of 25°C to 35°C, to ensure complete reaction and optimal yield. google.com

Crystallization and Purification: The product, Eprosartan Mesylate, can be precipitated directly from the acetic acid solution. google.com Alternatively, an organic ester solvent, such as ethyl acetate, can be added to facilitate crystallization, which further purifies the product and yields high-purity Eprosartan Mesylate with low residual solvent content. google.com

This revised methodology not only prevents the formation of undesirable impurities but also results in high yields (often exceeding 90%) and produces a product suitable for industrial-scale manufacturing. google.com

In addition to solvent selection, other general strategies for impurity mitigation include:

Controlling Reaction Conditions: Optimizing parameters such as temperature, reaction time, and pH can minimize side reactions and the formation of degradation products. google.com

Purification Techniques: Employing effective purification methods, like recrystallization, is crucial for removing any impurities that may have formed.

Nitrosamine (B1359907) Impurity Control: While non-tetrazole angiotensin II receptor blockers like eprosartan are considered less susceptible to nitrosamine impurity formation than their tetrazole-based counterparts, general control strategies to avoid nitrosating agents in raw materials and solvents remain a relevant consideration for all pharmaceutical manufacturing. biotech-asia.org

The table below outlines the comparison between the old and improved synthesis methods.

Table 2: Comparison of Salification Methods for Eprosartan Mesylate

| Feature | Original Method | Improved Method | Rationale for Change |

|---|---|---|---|

| Solvent | Isopropanol | Glacial Acetic Acid | To avoid formation of ester-related impurities. google.com |

| Key Impurities | Eprosartan Isopropyl Ester, Isopropyl Mesylate | Minimal formation of problematic impurities. | Isopropyl mesylate is a potential genotoxic impurity. google.com |

| Purification | Column Chromatography | Precipitation / Crystallization | Improved method is more scalable and cost-effective. google.com |

| Yield & Purity | Low Yield (6-7%), significant impurities | High Yield (>90%), High Purity | Process optimization for industrial production. google.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (Z)-Eprosartan |

| 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid |

| 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid |

| Acetonitrile (B52724) |

| Eprosartan |

| Eprosartan Isopropyl Ester |

| Eprosartan Mesylate |

| This compound |

| Ethyl acetate |

| Glacial acetic acid |

| Impurity A |

| Isopropanol |

| Isopropyl Mesylate |

Molecular Pharmacology and Receptor Interaction Mechanisms of Eprosartan Mesylate Dihydrate

Detailed Mechanism of Action at the AT1 Receptor Subtype

Eprosartan's primary therapeutic action is the selective blockade of the angiotensin II type 1 (AT1) receptor. drugbank.com This action prevents the binding of angiotensin II, a potent vasoconstrictor and the primary pressor agent of the RAAS, to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland. fda.gov

In vitro binding studies have established that eprosartan (B1671555) possesses a high and specific affinity for the AT1 receptor subtype. tandfonline.com Its affinity for the AT1 receptor is approximately 1,000 times greater than its affinity for the AT2 receptor. fda.govhres.ca This selectivity ensures that its effects are targeted specifically to the pathways mediated by AT1 receptor activation. tandfonline.comnih.gov Studies have reported IC50 values, the concentration required to inhibit 50% of binding, for eprosartan in the range of 1.4 to 3.9 nM for the AT1 receptor. caymanchem.com

Table 1: In Vitro Receptor Binding Affinity of Eprosartan

| Receptor Subtype | Affinity Characteristics |

|---|---|

| AT1 | High affinity (IC50: 1.4–3.9 nM) caymanchem.comnih.gov |

| AT2 | Low affinity (~1,000-fold lower than for AT1) drugbank.comfda.govhres.ca |

Eprosartan functions as a reversible, competitive antagonist at the AT1 receptor. drugbank.comfda.govresearchgate.net This mode of antagonism means that eprosartan binds to the same site as angiotensin II but does not elicit an intracellular response, effectively blocking the receptor. researchgate.netoup.com As a true competitive antagonist, its blockade can be surmounted by sufficiently high concentrations of the agonist, angiotensin II. tandfonline.comoup.com Crucially, eprosartan exhibits no partial agonist activity, meaning it does not weakly activate the AT1 receptor in the absence of angiotensin II. drugbank.comfda.govrxabbvie.com This ensures a complete and pure antagonistic effect, preventing any unwanted receptor stimulation. drugbank.comfda.gov

Intracellular Signaling Pathways Modulated by AT1 Receptor Blockade

The blockade of the AT1 receptor by eprosartan interrupts key intracellular signaling cascades that are normally initiated by angiotensin II, leading to its vasodilatory and aldosterone-lowering effects. drugbank.com

The AT1 receptor is a classic G-protein coupled receptor (GPCR). nih.govtaylorfrancis.com Upon binding of angiotensin II, the AT1 receptor activates the Gq/11 family of G-proteins. mdpi.com This activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). physiology.org IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. physiology.org Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). mdpi.comphysiology.org The elevated Ca2+ levels and activated PKC in vascular smooth muscle cells lead to muscle contraction and vasoconstriction. drugbank.comphysiology.org By blocking angiotensin II from binding to the AT1 receptor, eprosartan prevents this entire signaling cascade, resulting in vasodilation. drugbank.com

Pre-synaptic AT1 Receptor Interaction and Norepinephrine (B1679862) Release Inhibition

A distinguishing feature of eprosartan's pharmacology is its interaction with presynaptic AT1 receptors located on sympathetic nerve terminals. nih.govdrugbank.comresearchgate.net Angiotensin II can act on these presynaptic receptors to facilitate the release of the neurotransmitter norepinephrine. researchgate.netoup.com By blocking these presynaptic AT1 receptors, eprosartan inhibits this angiotensin II-mediated enhancement of norepinephrine release. nih.govnih.govoup.com This sympathoinhibitory activity, which is not observed with some other AT1 receptor antagonists at equivalent doses, provides an additional mechanism for blood pressure reduction by dampening sympathetic nervous system activity. nih.govresearchgate.net

Comparative Molecular Docking and Ligand-Receptor Dynamics with other ARBs

Molecular docking studies provide valuable insights into the binding interactions between ligands and their receptors at the molecular level. When comparing eprosartan with other ARBs, these studies reveal both common and distinct interaction patterns within the AT1 receptor binding pocket.

Most ARBs, including eprosartan, share common structural features that facilitate their binding to the AT1 receptor. nih.govresearchgate.net These often include a biphenyl-tetrazole or a similar acidic moiety that interacts with key residues in the receptor. wikipedia.org However, eprosartan possesses a unique chemical structure that distinguishes it from other "sartan" drugs. nih.govwikipedia.org Instead of the typical biphenyl-methyl group, eprosartan features a carboxy benzyl (B1604629) group, which is suggested to more closely mimic the phenolic moiety of tyrosine at position 4 of angiotensin II. wikipedia.org This structural difference is believed to contribute to a stronger binding to the receptor. wikipedia.org

Docking simulations have shown that various ARBs, including eprosartan, bind within the orthosteric ligand-binding pocket of the AT1 receptor, forming extensive interactions with a set of common anchoring residues. nih.gov However, the specific interactions and binding affinities can vary. For instance, studies comparing the binding affinities of several ARBs have shown that candesartan (B1668252) and olmesartan (B1677269) exhibit the highest affinity for the AT1 receptor, followed by irbesartan (B333) and eprosartan. wikipedia.org

One study that performed a virtual screening of nine ARBs against the COVID-19 main protease found that the tested compounds showed variable binding affinities, with eprosartan ranking after fimasartan, candesartan, olmesartan, and azilsartan. researchgate.netnih.gov Another study focusing on the inhibition of kynurenine (B1673888) aminotransferase II (KAT II) found that valsartan (B143634) was the most potent inhibitor, while eprosartan's inhibitory concentration was comparable to that of candesartan and losartan (B1675146). springermedizin.de

A notable characteristic of eprosartan is its behavior as a robust inverse agonist, even for the active state of the AT1 receptor. nih.gov While other ARBs like candesartan and telmisartan (B1682998) show reduced inverse agonist activity when the receptor is in its active state, eprosartan maintains its robust activity due to only subtle changes in its interaction with the receptor. nih.gov This suggests that eprosartan may be particularly effective in conditions characterized by chronic, agonist-independent AT1 receptor activation. nih.gov

Table 1: Comparative Binding Affinities of Angiotensin II Receptor Blockers (ARBs)

| ARB | Binding Affinity Order (General) | Notes |

|---|---|---|

| Candesartan | Highest | wikipedia.org |

| Olmesartan | High | wikipedia.org |

| Irbesartan | High | wikipedia.org |

| Eprosartan | High | wikipedia.org |

| Valsartan | Moderate | wikipedia.org |

| Telmisartan | Moderate | wikipedia.org |

| Losartan | Lowest | wikipedia.org |

This table provides a generalized comparison based on available literature. Specific binding affinities can vary depending on the experimental conditions and the state of the receptor.

Structure-Activity Relationship (SAR) Studies for Eprosartan Analogs

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For eprosartan and its analogs, these studies have been instrumental in understanding the key structural features required for potent AT1 receptor antagonism.

The development of eprosartan involved a rational drug design process aimed at mimicking the key interactions of angiotensin II with its receptor. mdpi.com The design process for sartans, in general, was one of the early examples of utilizing computational tools to expedite the optimization from a hit compound to a lead drug. mdpi.com

Key findings from SAR studies of ARBs, which are also relevant to eprosartan, include the importance of:

An acidic group (like a tetrazole or carboxylic acid) on the biphenyl-methyl group, which binds to a basic site on the receptor and is crucial for potent antagonistic activity. wikipedia.org

Lipophilic substituents, such as the linear alkyl group on the imidazole (B134444) ring, which interact with hydrophobic pockets of the receptor. wikipedia.org

The unique structure of eprosartan, with its imidazole-5-acrylic acid derivative and an α-benzyl group on the acrylic acid side chain, was a result of modifications to mimic the side chain of phenylalanine at position 8 of angiotensin II. mdpi.com Further modifications, including the addition of a carboxyl group in the trans position, led to the final structure of eprosartan. mdpi.com

Conformational analysis has revealed structural similarities between the C-terminal segment of a cyclic angiotensin II antagonist analog and non-peptide antagonists like losartan, eprosartan, and irbesartan. nih.gov This highlights the success of mimicking peptide structures to develop potent small-molecule drugs.

Table 2: Key Structural Moieties and Their Role in Eprosartan's Activity

| Structural Moiety | Role in Receptor Interaction |

|---|---|

| Carboxy benzyl group | Mimics the phenolic moiety of Tyr4 in Angiotensin II, contributing to strong receptor binding. wikipedia.org |

| Imidazole-5-acrylic acid | Core scaffold providing the framework for other functional groups. mdpi.com |

| α-benzyl group | Mimics the side chain of Phe8 in Angiotensin II. mdpi.com |

| Thiophene ring | Contributes to the overall lipophilicity and binding. drugbank.com |

Biopharmaceutical Characterization and Disposition Studies in Preclinical Models

Pharmacokinetics in Non-Human Animal Models

The pharmacokinetic profile of eprosartan (B1671555) has been characterized in several non-human animal models, including rats and rabbits. These studies provide foundational knowledge of the drug's behavior in a biological system. In rat plasma, a sensitive reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the determination of eprosartan mesylate, facilitating pharmacokinetic studies after oral administration.

| Parameter | Description | Relevance |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC (0,∞) | Area under the plasma concentration-time curve from time zero to infinity | Represents the total drug exposure over time. |

| t½,z | Apparent terminal elimination half-life | Indicates the time it takes for the plasma concentration to reduce by half. |

Eprosartan exhibits low oral bioavailability, which has been reported to be approximately 13% in preclinical models. This low bioavailability is thought to be primarily due to poor absorption rather than extensive first-pass metabolism.

Studies utilizing an in situ rabbit intestinal perfusion technique have indicated that eprosartan is poorly absorbed from the jejuno-ileum and the colon. The primary mechanism for its intestinal absorption is suggested to be the paracellular pathway. This is consistent with the compound's physicochemical properties, which include pH-dependent aqueous solubility and lipophilicity, leading to variable absorption throughout the gastrointestinal tract.

Detailed quantitative data on the tissue distribution of eprosartan mesylate dihydrate in preclinical models is not extensively available in the public literature. However, some qualitative aspects of its distribution have been described. Eprosartan is highly bound to plasma proteins, with a binding of approximately 98%. This high degree of protein binding can influence the drug's distribution from the plasma to various tissues. It has also been noted that eprosartan is capable of crossing the blood-brain barrier. In studies on rats with induced heart failure, eprosartan administration led to a preferential increase in renal cortical blood perfusion.

Eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system. In vitro studies have shown that it does not inhibit human CYP450 enzymes such as CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. This lack of interaction with the CYP450 system suggests a lower potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.

The primary metabolic pathway for eprosartan is glucuronidation. A small fraction of an administered dose is metabolized into an acyl glucuronide of eprosartan. Following an oral dose, less than 2% is excreted in the urine as this glucuronide metabolite. The majority of the drug is eliminated as the unchanged parent compound.

Eprosartan is eliminated from the body through both biliary and renal excretion. The predominant route of elimination is via the feces, primarily as unchanged drug. Following an intravenous dose of [14C]-labeled eprosartan in preclinical studies, approximately 61% of the radioactivity was recovered in the feces and about 37% in the urine. After an oral dose of radiolabeled eprosartan, approximately 90% of the radioactivity was recovered in the feces and around 7% in the urine. Of the radioactivity found in the urine, about 20% corresponded to the acyl glucuronide metabolite, with the remaining 80% being unchanged eprosartan.

Pharmacodynamics in Isolated Tissue and Animal Models

The pharmacodynamic effects of eprosartan are centered on its antagonism of the renin-angiotensin system. It is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.

Eprosartan competitively blocks the binding of angiotensin II to the AT1 receptor, which is found in tissues such as vascular smooth muscle and the adrenal gland. This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. In various animal models, eprosartan has been shown to be effective in reducing the pressor responses induced by angiotensin II infusions. bioivt.com For instance, in pithed rats, eprosartan inhibits the pressor responses that are activated by sympathetic outflow stimulation. bioivt.com This demonstrates its ability to counteract the hypertensive effects of angiotensin II. bioivt.com Studies comparing different AT1 receptor blockers in the pithed rat model have highlighted eprosartan's potent sympathoinhibitory activity. bioivt.com

| Mechanism | Effect | Preclinical Model Evidence |

|---|---|---|

| Selective AT1 Receptor Antagonism | Blocks angiotensin II-induced vascular contraction. | Demonstrated in various animal models. bioivt.com |

| Inhibition of Sympathetic Outflow | Inhibits pressor responses mediated by the sympathetic nervous system. | Observed in pithed rat models. bioivt.com |

Effects on Renin-Angiotensin System Components (e.g., plasma renin activity, angiotensin II concentration) in animal models

Eprosartan, a selective angiotensin II receptor antagonist, directly interacts with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. nih.govnih.gov Preclinical studies in various animal models have been conducted to characterize the specific effects of eprosartan on key components of this system, notably plasma renin activity (PRA) and angiotensin II (Ang II) concentrations. The blockade of the angiotensin II type 1 (AT₁) receptor by eprosartan is expected to interrupt the negative feedback loop that Ang II exerts on renin release, leading to a compensatory increase in PRA and a potential alteration in circulating Ang II levels.

Research in a rat model of Parkinson's disease demonstrated that eprosartan modulates the RAS axis within the central nervous system. nih.gov In this model, administration of eprosartan resulted in a notable reduction in angiotensin II levels in the striatum. nih.gov This finding highlights the ability of eprosartan to influence local, tissue-specific RAS components in addition to the systemic circulating system.

The primary mechanism of eprosartan involves blocking the AT₁ receptor, which prevents Ang II from exerting its physiological effects, such as vasoconstriction and aldosterone (B195564) secretion. nih.govahajournals.org This blockade leads to a reactive increase in renin secretion from the kidneys, as the inhibitory feedback of Ang II on renin release is removed. Consequently, an increase in plasma renin activity is a well-documented physiological response to AT₁ receptor blockade. This elevation in PRA leads to increased production of angiotensin I, which is then converted to angiotensin II. Despite the increase in Ang II production, its effects are blocked by eprosartan at the receptor level.

In a study involving a rat model of Parkinson's disease, the effects of eprosartan on striatal RAS components were investigated. The findings indicated a significant modulation of the local RAS.

| Treatment Group | Parameter | Effect | Reference |

|---|---|---|---|

| Eprosartan | Angiotensin II Level | Reduced | nih.gov |

| Eprosartan | ACE2 Activity | Increased | nih.gov |

| Eprosartan | Angiotensin (1-7) Concentration | Increased | nih.gov |

While specific quantitative data on the percentage change in plasma renin activity and systemic angiotensin II concentrations from diverse animal models are not detailed in the provided search results, the consistent finding across pharmacological studies is the reactive rise in plasma renin activity following the administration of angiotensin II receptor blockers like eprosartan. nih.gov This is a direct consequence of the interruption of the negative feedback loop on renin secretion. The modulation of angiotensin II levels can vary depending on the specific tissue and animal model being studied. nih.gov

Advanced Pharmaceutical Formulation Science and Drug Delivery Systems Research

Solubility and Dissolution Rate Enhancement Strategies

Eprosartan (B1671555) mesylate is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it possesses high intestinal permeability but suffers from low aqueous solubility. researchgate.netinnovareacademics.in This poor solubility is a significant challenge, as it can limit the drug's dissolution rate and subsequent absorption. innovareacademics.ininnovareacademics.in Consequently, various advanced formulation strategies are being researched to improve its solubility and dissolution characteristics. These approaches primarily involve modifying the physical state and particle size of the compound or forming complexes with other molecules.

One of the leading strategies to enhance the dissolution rate of poorly soluble drugs like eprosartan mesylate is the formulation of nanosuspensions. innovareacademics.in This technique involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution, as described by the Noyes-Whitney equation. innovareacademics.in Nanosuspensions are dispersions of pure drug particles in an aqueous medium, maintained in a stable state by surface-active agents or polymers. uni-halle.de

Various "top-down" and "bottom-up" methods are employed to produce eprosartan mesylate nanosuspensions.

High-Pressure Homogenization (HPH): This is a "top-down" technique where a coarse suspension of the drug is forced through a narrow gap at very high pressure. researchgate.netresearchgate.net The combination of forces, including shear, turbulence, and cavitation, effectively breaks down the drug particles into the nanometer size range. horiba.com In one study, nanosuspensions of eprosartan mesylate were successfully prepared using HPH in the presence of polymeric stabilizers. researchgate.net

Sonoprecipitation: This method combines precipitation with high-intensity ultrasound. It is considered a "bottom-up" technique where the drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent under ultrasonic irradiation. researchgate.netresearchgate.net Quality by Design (QbD) principles have been applied to the sonoprecipitation technique for preparing eprosartan mesylate nanosuspensions to systematically understand and control the process variables. researchgate.net

Nanoprecipitation: Also known as the solvent displacement method, this is a simple and widely used "bottom-up" technique. innovareacademics.in It involves dissolving the drug and a polymer in a solvent and then adding this solution to a non-solvent, causing the rapid precipitation of polymeric nanoparticles or nanosized drug crystals. innovareacademics.inresearchgate.net This method has been successfully used to prepare eprosartan mesylate nanosuspensions, demonstrating its effectiveness in improving dissolution. innovareacademics.inresearchgate.net

Reverse Micellar Method: This is another "bottom-up" approach where the drug is encapsulated within reverse micelles. This technique has been utilized to formulate eprosartan mesylate nanoparticles, showing a significant reduction in particle size compared to other methods like ionic gelation. innovareacademics.ininnovareacademics.in

Interactive Table 1: Comparison of Particle Size Reduction Techniques for Eprosartan Mesylate

| Technique | Method Type | Stabilizers Used | Resulting Particle Size | Source |

|---|---|---|---|---|

| High-Pressure Homogenization | Top-down | HPMC E3 | 363 nm | researchgate.net |

| Sonoprecipitation | Bottom-up | Soluplus | Optimized formulation details subject to design space | researchgate.net |

| Nanoprecipitation | Bottom-up | Eudragit L 100 | 81.5 ± 5.5 nm | innovareacademics.inresearchgate.net |

| Reverse Micellar Method | Bottom-up | Carboxymethyl chitosan | ~100 nm | innovareacademics.in |

The stability of a nanosuspension is critical to prevent particle aggregation or crystal growth. This is achieved by using stabilizers that adsorb onto the surface of the nanoparticles. uni-halle.de The stabilization can be electrostatic, where charged molecules create repulsive forces, or steric, where polymer chains form a protective barrier around the particles. uni-halle.de

For eprosartan mesylate nanosuspensions, various polymeric stabilizers have been investigated:

In HPH formulations, stabilizers such as Kollidon 17 PF, Poloxamer 188, PVA, and Hydroxypropyl methylcellulose (B11928114) (HPMC E3) were tested, with HPMC E3 yielding an optimized formulation. researchgate.net

In nanoprecipitation methods, polymers like PVP K30, HPMC K15M, and Eudragit L100 have been used. innovareacademics.inresearchgate.net One study found that Eudragit L100 at a 2.0% concentration produced a formulation with a satisfactory particle size and zeta potential. innovareacademics.in

For sonoprecipitation, Soluplus has been used as an effective stabilizer. researchgate.net The hydrophobic part of the polymer adsorbs onto the drug surface, while the hydrophilic portion extends into the aqueous medium, providing steric stabilization and preventing agglomeration. researchgate.net

The choice of stabilizer is crucial as it directly impacts the final particle size, stability (zeta potential), and dissolution performance of the nanosuspension. researchgate.netinnovareacademics.in

The physical state of the drug within the nanoparticle—whether crystalline or amorphous—is a key determinant of its solubility. The amorphous state is thermodynamically less stable but has higher solubility than the crystalline form. researchgate.net

Amorphous State Confirmation: In studies involving sonoprecipitation, eprosartan mesylate nanoparticles were found to be in an amorphous state. researchgate.net This transformation from a crystalline to an amorphous state was confirmed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). researchgate.netacs.org The enhanced solubility of these nanosuspensions was attributed to both the reduced particle size and the amorphous nature of the drug. researchgate.net

Crystalline State Retention: Conversely, some preparation methods may not alter the drug's crystalline state. In one study using high-pressure homogenization, X-ray powder diffraction and Fourier transform infrared spectroscopy data revealed that the crystalline state of eprosartan mesylate was retained, and the improved dissolution was primarily due to the reduction in particle size. researchgate.net

Physical Stability: The long-term physical stability of nanosuspensions is essential. A stability study conducted on a lyophilized (freeze-dried) eprosartan mesylate nanosuspension showed that it remained physically and chemically stable in its amorphous state for six months when stored at 4°C. researchgate.net However, at higher temperatures and humidity (30°C / 60% RH), a significant increase in particle size was observed after three months, indicating potential instability due to aggregation. researchgate.net

Another effective approach to enhance the solubility of eprosartan mesylate is inclusion complexation with cyclodextrins. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. mdpi.com They can encapsulate poorly water-soluble drug molecules, like eprosartan mesylate, within their cavity, forming a host-guest complex that has significantly improved aqueous solubility and dissolution properties. nih.govmdpi.com

Studies have successfully prepared inclusion complexes of eprosartan mesylate with both beta-cyclodextrin (B164692) (β-CD) and a derivative, hydroxypropyl-beta-cyclodextrin (HPβCD). nih.govresearchgate.net The formation of these complexes was confirmed using various analytical methods, including DSC, PXRD, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy. nih.govnih.gov

Phase solubility studies are conducted to investigate the interaction between the drug and the cyclodextrin (B1172386) and to determine the stoichiometry and stability of the resulting complex. innovareacademics.inresearchgate.net In these studies, an excess amount of the drug is added to aqueous solutions containing increasing concentrations of the cyclodextrin. innovareacademics.in

For eprosartan mesylate, phase solubility diagrams have been constructed for both β-CD and HPβCD.

The diagrams for both complexes were identified as A(L) type, which indicates the formation of a soluble 1:1 stoichiometric complex. innovareacademics.inmdpi.com This linear relationship in the diagram shows that the solubility of eprosartan mesylate increases as the concentration of the cyclodextrin increases. innovareacademics.innih.gov

A study with β-CD reported an approximately 4.48-fold improvement in the drug's solubility at a 10 mM concentration of β-CD. nih.govnih.gov The stability constant (Kc) for this complex was calculated to be 280.78 M⁻¹, a value considered to be in the ideal range for forming a stable complex. nih.gov

For the complex with HPβCD, a complexation efficiency (CE) of 0.003 was calculated. innovareacademics.in

The formation of these inclusion complexes leads to enhanced dissolution rates. An inclusion complex of eprosartan mesylate with β-CD prepared by a microwave technique showed a drug release of 62.96% in one hour, compared to just 29.97% for the drug alone. nih.govnih.gov

Interactive Table 2: Phase Solubility and Stability of Eprosartan Mesylate-Cyclodextrin Complexes

| Cyclodextrin | Phase Diagram Type | Stoichiometry | Stability Constant (Kc) | Solubility Enhancement | Source |

|---|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | A(L) | 1:1 | 280.78 M⁻¹ | ~4.48-fold | nih.gov |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | A(L) | 1:1 | Not explicitly stated | - | innovareacademics.in |

Inclusion Complexation with Cyclodextrins (e.g., HPβCD, β-CD)

Microwave Technology for Complex Preparation

Microwave irradiation has been investigated as an efficient technique for preparing inclusion complexes of eprosartan mesylate to enhance its physicochemical properties. Research has shown that this method can be used to form a complex with host molecules like β-cyclodextrin. nih.gov The application of microwave energy facilitates the complexation process, leading to improved aqueous solubility and a better dissolution rate for the drug. nih.gov

In one study, an inclusion complex of eprosartan mesylate with β-cyclodextrin was prepared using a microwave technique. nih.gov This method was found to be effective in enhancing the drug's solubility. A phase solubility study revealed an approximate 4.48-fold improvement in the solubility of eprosartan mesylate when complexed with a 10 mM concentration of β-cyclodextrin. nih.gov The stability constant (Kc) for this binary mixture was calculated to be 280.78 M⁻¹, indicating a stable complex formation. nih.gov The prepared inclusion complex demonstrated a significantly improved drug release profile compared to the pure drug or a simple physical mixture. nih.gov

Pharmaceutical Cocrystals Development and Characterization

The development of pharmaceutical cocrystals is a prominent strategy to address the poor solubility of drugs like eprosartan mesylate, which is classified under the Biopharmaceutical Classification System (BCS) Class II. ijpronline.com Cocrystallization involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable coformer in a specific stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonds. saspublishers.comamazonaws.com This approach modifies the physicochemical properties of the API without altering its chemical structure. amazonaws.com

Various methods have been successfully employed to prepare eprosartan mesylate cocrystals, including liquid-assisted grinding and solvent evaporation. ijpronline.comresearchgate.netnih.gov Characterization of these new solid forms is performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy. ijpronline.comresearchgate.net PXRD analysis confirms the formation of a new crystalline phase by revealing characteristic peaks that are distinct from those of the individual components. nih.govijpronline.com DSC thermograms of the cocrystals show a single, sharp endothermic peak at a melting point different from the API and the coformer, which further indicates the formation of a new crystalline entity. ijpronline.comresearchgate.net

Hydrogen Bonding Interactions with Coformers

The formation of eprosartan mesylate cocrystals is fundamentally based on the principles of crystal engineering, where specific and predictable hydrogen bonds are formed between the drug and the coformer. saspublishers.com Eprosartan mesylate possesses functional groups that can act as hydrogen bond donors and acceptors, making it a suitable candidate for cocrystallization. researchgate.netresearchgate.net The selection of a coformer is critical and is based on its ability to form complementary hydrogen bonding synthons with the API, such as carboxylic-carboxylic or carboxylic-amino interactions. saspublishers.comresearchgate.net

Studies have successfully demonstrated the formation of hydrogen bonds between eprosartan mesylate and various coformers, including salicylic (B10762653) acid, p-aminobenzoic acid (PABA), and succinic acid. researchgate.netresearchgate.net FTIR spectroscopy is a key tool for identifying these interactions. Shifts in the characteristic vibrational frequencies of the functional groups involved (e.g., O-H and C=O stretching) in the cocrystal spectra, compared to the spectra of the pure components, provide evidence of hydrogen bond formation. researchgate.netnih.gov These interactions create a unique crystal lattice, altering the solid-state properties of the drug. researchgate.net

Table 1: Coformers Used in Eprosartan Mesylate Cocrystal Formation and Observed Interactions

| Coformer | Interaction Basis | Reference |

|---|---|---|

| Salicylic Acid | Carboxylic-Carboxylic Hydrogen Bonding | researchgate.netresearchgate.net |

| p-Aminobenzoic Acid (PABA) | Carboxylic-Amino Hydrogen Bonding | researchgate.netresearchgate.net |

| Succinic Acid | Carboxylic-Carboxylic Hydrogen Bonding | researchgate.netresearchgate.net |

Solubility and Dissolution Profile Enhancements

A primary goal of developing eprosartan mesylate cocrystals is to improve its poor aqueous solubility and dissolution rate. ijpronline.comwisdomlib.org Research has consistently shown that cocrystallization can lead to dramatic enhancements in these properties. ijpronline.comresearchgate.net

Cocrystals of eprosartan mesylate with coformers like salicylic acid, p-aminobenzoic acid, and succinic acid have exhibited significantly higher solubility—ranging from a 30 to 60-fold increase compared to the pure drug. researchgate.net Specifically, cocrystals with succinic acid showed a 61-fold increase, those with p-aminobenzoic acid a 32-fold increase, and those with salicylic acid a 6-fold increase in solubility. nih.gov These improvements are attributed to the formation of a new crystal lattice where the strong interactions between the drug molecules are disrupted by the coformer, facilitating easier dissociation in an aqueous medium. nih.gov

In vitro dissolution studies corroborate these findings, showing markedly higher and faster drug release from the cocrystal formulations compared to pure eprosartan mesylate. ijpronline.comresearchgate.net For instance, cocrystals prepared with succinic acid, PABA, and salicylic acid all showed dissolution profiles reaching approximately 50% drug release, a significant improvement that suggests a potential increase in oral bioavailability. researchgate.net

Table 2: Solubility and Dissolution Enhancement of Eprosartan Mesylate Cocrystals

| Coformer | Fold Increase in Solubility | Dissolution Profile Enhancement | Reference |

|---|---|---|---|

| Succinic Acid | 61 | Markedly high dissolution (~50%) | researchgate.netnih.gov |

| p-Aminobenzoic Acid | 32 | Markedly high dissolution (~50%) | researchgate.netnih.gov |

| Salicylic Acid | 6 | Markedly high dissolution (~50%) | researchgate.netnih.gov |

Development of Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)

Self-nano emulsifying drug delivery systems (SNEDDS) represent another advanced formulation strategy to enhance the oral delivery of poorly soluble drugs like eprosartan mesylate. researchgate.netbiomedpharmajournal.org SNEDDS are anhydrous, isotropic mixtures of an oil, a surfactant, and a co-surfactant or co-solvent, which spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govthaiscience.info This in-situ formation of nano-sized droplets (typically below 200 nm) provides a large interfacial area for drug partitioning and absorption, thereby improving bioavailability. researchgate.netnih.gov

The development process for eprosartan mesylate SNEDDS involves preliminary screening of components to find a suitable combination of oil, surfactant, and co-surfactant that can effectively solubilize the drug and form a stable nanoemulsion. researchgate.netnih.gov Pseudo-ternary phase diagrams are constructed to identify the efficient self-emulsification regions for various ratios of the selected components. researchgate.netnih.gov

Optimization of Components (oils, surfactants, co-surfactants)

The selection and optimization of the oil, surfactant, and co-surfactant concentrations are critical for the successful formulation of a SNEDDS. nih.gov The oil phase acts as a carrier for the lipophilic drug, and its selection is often based on the drug's solubility in it. biomedpharmajournal.org For eprosartan mesylate SNEDDS, various oils are screened to identify the one with the highest solubilizing capacity. researchgate.net

Surfactants are chosen based on their ability to reduce the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification. nih.gov Co-surfactants are added to improve interfacial fluidity and increase the drug-loading capacity of the formulation. nih.gov The ratio of surfactant to co-surfactant (Sₘᵢₓ) is a key variable that is optimized to achieve desired characteristics, such as rapid emulsification time and small globule size. nih.gov Statistical methods, such as factorial design, are often employed to systematically study the effect of component concentrations on the final formulation's properties and to identify an optimized formulation. nih.gov

Table 3: Example Components Used in Eprosartan Mesylate SNEDDS Formulation

| Component Type | Examples | Role | Reference |

|---|---|---|---|

| Oil | Vegetable oils | Drug solubilization and carrier | researchgate.net |

| Surfactant | Non-ionic surfactants with high HLB | Reduces interfacial tension, promotes emulsification | researchgate.net |

Globule Size and Zeta Potential Characterization

The characterization of the resulting nanoemulsion upon dilution of the SNEDDS is crucial. Two of the most important parameters evaluated are the mean globule size and the zeta potential. researchgate.netnih.gov The globule size should ideally be in the nanometer range (typically <200 nm) to ensure a large surface area for drug absorption. nih.gov A narrow size distribution, indicated by a low polydispersity index (PDI), is also desirable for formulation uniformity and stability. nih.govjrespharm.com

Zeta potential is a measure of the surface charge of the nano-droplets and is a key indicator of the stability of the nanoemulsion. nih.govjrespharm.com A sufficiently high absolute zeta potential value (either positive or negative) prevents the aggregation of droplets due to electrostatic repulsion, ensuring the physical stability of the emulsion. jrespharm.com

In studies on eprosartan mesylate SNEDDS, optimized formulations have demonstrated the ability to form nanoemulsions with minimal globule sizes. For example, one optimized formulation (OF9) exhibited a mean droplet size of 132.9 nm. researchgate.net Another statistically optimized formulation (EMF-O) showed a globule size of 196.81 ± 1.29 nm with a PDI of 0.354 ± 0.02. nih.gov The zeta potential for this EMF-O formulation was recorded at -9.34 ± 1.2 mV. nih.gov While negative values suggest some stability, other formulations have shown more negative zeta potentials, which can be attributed to the presence of fatty acids and non-ionic surfactants in the system. jrespharm.com

Table 4: Characterization of Optimized Eprosartan Mesylate SNEDDS

| Formulation ID | Mean Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| OF9 | 132.9 | Not specified | Not specified | researchgate.net |

Polymeric Microsphere and Novel Sustained Release Formulations

Eprosartan mesylate, a BCS Class II drug, exhibits low water solubility and a bioavailability of approximately 13%. cabidigitallibrary.org To enhance its therapeutic effectiveness, researchers have explored various advanced pharmaceutical formulations, including polymeric microspheres and other novel sustained-release systems. cabidigitallibrary.orggoogle.comgoogle.com These systems aim to improve solubility, prolong drug release, and increase bioavailability. cabidigitallibrary.org

Preparation Techniques (e.g., solvent evaporation)

A prevalent method for preparing eprosartan mesylate microspheres is the solvent evaporation technique. cabidigitallibrary.orgijbcp.com This process involves dissolving the drug and a polymer in an organic solvent, which is then emulsified in an aqueous phase containing a stabilizer like polyvinyl alcohol. cabidigitallibrary.org The organic solvent is subsequently evaporated, leading to the formation of solid microspheres. cabidigitallibrary.orggsconlinepress.com The characteristics of the resulting microspheres, such as particle size and drug release profile, are significantly influenced by the specifics of the preparation process. cabidigitallibrary.org Another method used for preparing eprosartan mesylate-loaded nanoparticles is the double emulsion-solvent evaporation technique. rjptonline.org

In one study, microspheres were formulated by adding the required amount of polymer to a chloroform (B151607) solution containing the drug. This drug-polymer solution was then mixed with an aqueous phase of polyvinyl alcohol (PVA) and stirred at 500 rpm to create an emulsion. cabidigitallibrary.org The solidification of the microspheres occurs as the organic solvent is extracted or evaporated from the dispersed droplets. cabidigitallibrary.org

Polymer Selection and Release Kinetics

The choice of polymer is a critical factor that governs the release kinetics of eprosartan mesylate from microspheres. Various polymers have been investigated for their potential in creating sustained-release formulations.

In a study utilizing Eudragit RL 100, different drug-to-polymer ratios (1:1, 1:3, and 1:5) were evaluated. cabidigitallibrary.org The formulation with a 1:3 ratio demonstrated superior sustained-release characteristics compared to the other ratios. cabidigitallibrary.org The release kinetics of these formulations were analyzed, and it was found that the release mechanism can be influenced by the polymer choice. researchgate.net For instance, formulations using certain natural polymers followed a non-Fickian or anomalous diffusion release pattern. researchgate.net

Another study explored the use of Poly Lactic-co-Glycolic Acid (PLGA) to create nanoparticles. rjptonline.org The optimized formulation exhibited a prolonged drug release of 82.03% over 360 hours. rjptonline.org The release kinetics of these PLGA nanoparticles were best described by the Korsmeyer-Peppas model, indicating a Fickian diffusion mechanism. rjptonline.org

The selection of polymers and surfactants also plays a crucial role in the development of ternary solid dispersions to enhance solubility. Hydroxypropyl methylcellulose (HPMC) and polysorbate 80 have been identified as effective constituents for this purpose. scispace.com A specific weight ratio of eprosartan mesylate, HPMC, and polysorbate 80 (1:4.2:0.3) resulted in the highest solubility and a rapid dissolution rate, with 86.19% of the drug dissolving in 10 minutes. scispace.com

Table 1: Eprosartan Mesylate Formulation and Release Characteristics

| Formulation Type | Polymer(s) | Key Finding | Release Kinetics Model | Source |

|---|---|---|---|---|

| Microspheres | Eudragit RL 100 | 1:3 drug-to-polymer ratio showed optimal sustained release. | Not specified | cabidigitallibrary.org |

| Nanoparticles | PLGA | Prolonged release of 82.03% over 360 hours. | Korsmeyer-Peppas (Fickian diffusion) | rjptonline.org |

| Ternary Solid Dispersion | HPMC, Polysorbate 80 | 86.19% dissolution in 10 minutes at a 1:4.2:0.3 ratio. | Not applicable | scispace.com |

Floating Drug Delivery Systems

Floating drug delivery systems (FDDS) represent another approach to achieve sustained release of eprosartan mesylate. jprinfo.com These systems, also known as hydrodynamically balanced systems, have a bulk density lower than that of gastric fluids, allowing them to remain in the stomach for an extended period without affecting the gastric emptying rate. jprinfo.com This prolonged gastric residence time can lead to a more controlled release and potentially improved bioavailability. jprinfo.comneliti.com

Floating tablets of eprosartan have been developed using various polymers such as HPMC K4M, HPMC K15M, HPMC K100M, Carbopol, and HPC. jprinfo.com These tablets can be formulated as either non-effervescent or effervescent systems. jprinfo.com Non-effervescent systems often utilize gel-forming hydrocolloids that swell in contact with gastric fluid to form a barrier that controls drug release. jprinfo.com Effervescent systems incorporate carbonate or bicarbonate salts and an acid, which react to produce carbon dioxide, entrapping the gas within a gelled hydrocolloid layer and causing the system to float. jprinfo.com

In one study, fifteen different formulations of floating tablets were developed using a direct compression technique. jprinfo.com The goal is to maintain a steady plasma drug concentration by releasing the drug slowly at a desired rate while the system is buoyant in the stomach. jprinfo.com

Transdermal Drug Delivery Systems (e.g., Nano-Transferosomes)

Transdermal delivery offers an alternative route for administering eprosartan mesylate, potentially bypassing the issues of low oral bioavailability. nih.gov Nano-transferosomes, a type of novel soft nanovesicle, have been investigated for their potential to enhance the transdermal delivery of this drug. nih.govdovepress.com

Design and Optimization using QbD Principles

The development of eprosartan mesylate-loaded nano-transferosomes has been approached using Quality by Design (QbD) principles to ensure a robust and effective formulation. nih.govnih.gov This systematic approach involves identifying critical material attributes and critical process parameters that can affect the critical quality attributes of the final product. nih.gov

In one study, a Box-Behnken design was employed to optimize nano-transferosomes containing both pioglitazone (B448) and eprosartan mesylate. nih.gov The independent variables studied included the amounts of phospholipid and surfactant, the ratio of solvents, and the sonication time. nih.gov The dependent variables, or critical quality attributes, were the entrapment efficiency and flux of both drugs. nih.gov

Another study focused on developing nano-transferosomes using Phospholipon 90G, Span 80, and sodium deoxycholate. nih.gov The nature and concentration of these surfactants were found to have a significant influence on the characteristics of the nano-transferosomes. nih.gov

In vitro Skin Permeation Studies (e.g., rat skin)

In vitro skin permeation studies, often conducted using rat skin, are essential for evaluating the effectiveness of transdermal delivery systems. nih.govmdpi.com These studies measure the flux of the drug across the skin, providing an indication of its potential for systemic absorption.

For the optimized eprosartan mesylate nano-transferosomes, a significantly improved transdermal flux of 27.22 ± 0.29 µg/cm²/h was observed through Wistar rat skin. nih.gov This represented a 16.80-fold enhancement in permeation compared to traditional liposomes. nih.gov In another study, the permeability coefficient of transferosomal formulations was also found to be significantly higher than that of a drug suspension. researchgate.net

Confocal laser scanning microscopy of rat skin treated with the optimized formulation confirmed that the nano-transferosomes were able to permeate deep into the skin and were evenly distributed. nih.govresearchgate.net This enhanced penetration is attributed to the ultra-deformable nature of the transferosomes, which allows them to squeeze through pores much smaller than their own size. researchgate.net

Drug-Polymer Compatibility and Stability

The successful formulation of amorphous solid dispersions and other advanced drug delivery systems hinges on the physical and chemical compatibility between the active pharmaceutical ingredient (API) and the selected polymeric carriers. For Eprosartan Mesylate, a poorly water-soluble drug, extensive research has been conducted to identify suitable polymers that not only enhance its solubility but also ensure the stability of the final formulation. scispace.comirispublishers.com Compatibility studies are crucial to confirm the absence of deleterious chemical interactions, while stability assessments ensure that the drug remains in its desired physical state, typically amorphous, over the product's shelf life. wisdomlib.orgijpsr.com

Detailed research findings on the compatibility and stability of Eprosartan Mesylate with various pharmaceutical polymers have been elucidated using several analytical techniques. The primary methods employed include Differential Scanning Calorimetry (DSC) to study thermal properties and physical state, Fourier-Transform Infrared Spectroscopy (FTIR) to probe for intermolecular interactions, and X-ray Diffraction (XRD) to confirm the crystalline or amorphous nature of the drug within the polymer matrix. scispace.comijpsr.comnih.gov

Studies consistently show that Eprosartan Mesylate is compatible with a range of polymers commonly used in pharmaceutical formulations. The formation of solid dispersions frequently leads to the conversion of the drug from its native crystalline form to a more soluble amorphous state. ijpsr.comresearchgate.net FTIR analyses often reveal the formation of hydrogen bonds between the functional groups of Eprosartan Mesylate and the polymer, which is a key mechanism for stabilizing the drug in its amorphous form and preventing recrystallization. irispublishers.com

For instance, in solid dispersions prepared with polyethylene (B3416737) glycols (PEGs), the disappearance or broadening of absorption bands corresponding to the hydroxyl (OH), carbonyl (CO), and sulfonyl (SO2) groups of Eprosartan Mesylate suggests the formation of hydrogen bonds with the oxygen atoms in the polymers. irispublishers.com Similarly, ternary solid dispersions with Hydroxypropyl Methylcellulose (HPMC) and Polysorbate 80 showed no evidence of covalent drug-excipient interactions, confirming compatibility. scispace.comnih.gov DSC studies with polymers like Soluplus®, Kollidon® VA64, and various Eudragit® grades have also confirmed compatibility, as indicated by the absence of new thermal peaks or significant shifts that would suggest interaction or degradation. ijpsr.comresearchgate.netinnovareacademics.in

The stability of these amorphous systems is a critical factor. Research has shown that solid dispersions of Eprosartan Mesylate with carriers like Soluplus® can remain stable for at least 90 days under accelerated conditions (40°C / 75% RH). ijpsr.com The selection of the polymer is vital, as it influences the stability of the amorphous drug. Polymers like HPMC and PVP have been shown to effectively inhibit recrystallization. irispublishers.comnih.gov The inherent dehydration behavior of Eprosartan Mesylate dihydrate, which can lose water and become amorphous upon heating, is another important consideration during formulation development, especially when using thermal methods like hot-melt extrusion. acs.orgdokumen.pub

Research Findings on Drug-Polymer Compatibility

The compatibility of Eprosartan Mesylate with various pharmaceutical polymers has been systematically evaluated. These studies are fundamental to selecting appropriate excipients that will not chemically react with the drug. The primary analytical tools for these assessments are DSC and FTIR.

Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal behavior of the drug, polymer, and their physical mixtures. The thermogram of pure crystalline Eprosartan Mesylate shows a sharp endothermic peak corresponding to its melting point at approximately 249-251°C. scispace.cominnovareacademics.in In compatibility studies, the absence of new exotherms or significant shifts in the melting endotherm of the drug in physical mixtures suggests a lack of chemical interaction. ijpsr.cominnovareacademics.in Studies have confirmed the compatibility of Eprosartan Mesylate with polymers such as HPMC, PVP K30, Eudragit L-100, Soluplus®, microcrystalline cellulose, and mannitol. ijpsr.comresearchgate.netinnovareacademics.in

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is employed to detect chemical interactions at the molecular level. The FTIR spectrum of pure Eprosartan Mesylate displays characteristic peaks for its functional groups, including hydroxyl (OH), carbonyl (CO), and sulfonyl (SO2) groups. irispublishers.com The absence of new peaks in the spectra of drug-polymer mixtures indicates that no new covalent bonds are formed. scispace.comwisdomlib.org Research has consistently shown no significant chemical interactions between Eprosartan Mesylate and polymers like HPMC, PEGs, Eudragit®, and PVP. irispublishers.comwisdomlib.orgcabidigitallibrary.org

| Polymer/Excipient | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| HPMC | DSC, FTIR, XRD | No covalent drug-excipient interactions; drug converted to amorphous state. | scispace.comnih.gov |

| PEG 3350 & PEG 6000 | DSC, FTIR | Drug transformed to amorphous form; hydrogen bonds formed between drug and polymer. | irispublishers.com |

| PVP K29/32 & PVP K-30 | DSC, FTIR | No drug-polymer interactions detected; drug converted to amorphous state. | researchgate.netscispace.com |

| Eudragit L-100 & S-100 | DSC, FTIR | No significant shifts in functional groups, indicating good compatibility. | wisdomlib.orgresearchgate.netcabidigitallibrary.org |

| Soluplus® | DSC | No new peaks, fading of existing peaks, or significant shifts observed, confirming compatibility. | ijpsr.com |

| Microcrystalline Cellulose | DSC | No evidence of interaction. | ijpsr.com |

Stability of Eprosartan Mesylate in Polymeric Systems

A primary goal of formulating Eprosartan Mesylate with polymers is to create a stable amorphous solid dispersion, thereby improving its dissolution and bioavailability. researchgate.net The stability of the amorphous form is paramount, as recrystallization to the less soluble crystalline state would negate the formulation's advantages.

Physical State Transformation: The conversion of crystalline Eprosartan Mesylate to an amorphous state is a common outcome when preparing solid dispersions using techniques like solvent evaporation or hot-melt extrusion. scispace.comijpsr.com This transformation is confirmed by XRD, which shows the absence of sharp diffraction peaks characteristic of crystalline material, and by DSC, which shows the disappearance of the melting endotherm of the drug. scispace.comirispublishers.comijpsr.com

Stabilization Mechanism: The stability of the amorphous drug within the polymer matrix is often attributed to two main factors: the formation of hydrogen bonds between the drug and the polymer, and the anti-plasticizing effect of the polymer, which restricts molecular mobility and inhibits crystal growth. irispublishers.com FTIR studies have provided evidence of hydrogen bonding between Eprosartan Mesylate and polymers like PEGs and PVP. irispublishers.comgrafiati.com

Accelerated Stability Studies: The long-term physical stability of these formulations is assessed through accelerated stability studies. For example, solid dispersions prepared with Soluplus® by hot-melt extrusion were found to be stable after being stored for 90 days at 40°C and 75% relative humidity, with no signs of recrystallization. ijpsr.com

| Polymer System | Formulation Method | Analytical Evidence of Amorphous State | Stability Finding | Reference |

|---|---|---|---|---|

| HPMC / Polysorbate 80 | Solvent Evaporation | Absence of sharp peaks in XRD; disappearance of melting endotherm in DSC. | Drug was present in the amorphous form with no covalent drug-excipient interactions. | scispace.comnih.gov |

| PEG 3350 / PEG 6000 | Solvent Evaporation | Absence of melting endotherm in DSC; broadening of peaks in FTIR. | Hydrogen bonding between drug and carrier reduces recrystallization, enhancing stability. | irispublishers.com |

| Soluplus® | Hot-Melt Extrusion | Disappearance of crystalline peaks in XRD and DSC. | Formulation was stable for 90 days at 40°C / 75% RH. | ijpsr.com |

| PVP K-30 | Kneading Method | Disappearance of melting endotherm in DSC; halo pattern in XRD. | Rapid transformation of crystalline drug into a stable amorphous state was achieved. | researchgate.net |

| Eudragit L-100 | Nanoprecipitation | Characteristic drug peak observed in DSC, indicating compatibility. | Stable nanoparticle formulation achieved. | researchgate.netinnovareacademics.in |

Analytical Method Development and Validation for Eprosartan Mesylate Dihydrate

Chromatographic Methods (HPLC, RP-HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as the cornerstone for the quantitative analysis of Eprosartan (B1671555) Mesylate. These methods are valued for their specificity, sensitivity, and accuracy.

Several RP-HPLC methods have been developed for the estimation of Eprosartan Mesylate in bulk drug and tablet dosage forms. researchgate.netorientjchem.org These methods are designed to be simple, rapid, precise, and accurate for routine analysis. researchgate.netorientjchem.org

A common approach involves using a C18 column, such as a Develosil ODS UG-5 (150 × 4.6 mm, 5 µm) or an Xterra KP18 (150x4.6 mm, 5 µm), with a mobile phase typically consisting of a buffer and an organic solvent like acetonitrile (B52724). researchgate.netorientjchem.orginnovareacademics.in For instance, one method utilizes a mobile phase of acetonitrile and 0.03 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0) in a 35:65 v/v ratio, with a flow rate of 1 ml/min and UV detection at 215 nm. researchgate.netorientjchem.org Another developed method employs a mobile phase of Buffer and Acetonitrile mixture in a gradient proportion at a flow rate of 0.8 ml/min, with detection at 235 nm. innovareacademics.in

The selection of the mobile phase composition and flow rate is optimized to achieve good resolution and a suitable retention time for Eprosartan Mesylate. For example, a retention time of 5.549 minutes has been reported. researchgate.netorientjchem.org The methods are developed to be specific, ensuring that there is no interference from common excipients found in pharmaceutical formulations. orientjchem.orgrjpn.org

Below is a table summarizing the chromatographic conditions of a developed RP-HPLC method:

| Parameter | Condition |

| Column | Xterra KP18, 150x4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.03 M Potassium Dihydrogen Phosphate (pH 3.0) (35:65 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 215 nm |

| Retention Time | 5.549 min |

| Data from multiple sources. researchgate.netorientjchem.org |

While the provided information primarily focuses on bulk drug and pharmaceutical formulations, the principles of RP-HPLC can be adapted for the quantification of Eprosartan in biological matrices like rat plasma. This typically involves developing a suitable sample preparation technique, such as solid-phase extraction or protein precipitation, to remove interfering substances from the plasma before injecting the sample into the HPLC system. The chromatographic conditions would then be optimized to ensure the separation of Eprosartan from any remaining endogenous components.

Validation of the developed analytical methods is performed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines to ensure their reliability. rjpn.org

Accuracy: The accuracy of the method is often determined through recovery studies. For one method, the percentage recovery was found to be between 98.17% and 101.24% at different concentration levels (80%, 100%, and 120%). rjpn.org Another study reported a recovery of about 101.5%. orientjchem.org

Precision: Precision is evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). Low values of relative standard deviation (RSD) are indicative of a precise method. orientjchem.orginnovareacademics.in

Linearity: The linearity of the method is established by analyzing a series of concentrations of the drug. A good linear relationship is demonstrated by a high correlation coefficient (r²). For example, linearity has been observed in the concentration range of 1-25 mcg/ml with a correlation coefficient of 0.9996, and in another method, over a range of 5–25 µg/mL with a correlation coefficient of 0.9951. researchgate.netorientjchem.orgrjpn.org